molecular formula C22H31N3O4S B2676246 2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878055-55-1

2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2676246
CAS No.: 878055-55-1
M. Wt: 433.57
InChI Key: QASXXBXBKYTCEF-UHFFFAOYSA-N
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Description

2-(3-((2-(Azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS 878060-36-7) is a specialized synthetic compound with significant potential in medicinal chemistry and biochemical research. Its unique molecular architecture is built on an indole-sulfonyl-acetamide scaffold, incorporating an azepane moiety that enhances its properties as a versatile pharmacophore. This complex structure is engineered for interaction with diverse biological targets, making it a valuable intermediate in drug discovery programs, particularly for the development of protease inhibitors and receptor modulators . The compound's key features contribute to its research utility: the sulfonyl group is known to enhance binding affinity and selectivity for target proteins , while the diethylacetamide and azepane components improve metabolic stability and solubility profile, facilitating in vitro and in vivo studies . With a molecular formula of C22H31N3O4S and a molecular weight of 433.56 g/mol , this compound is characterized by high purity to ensure reliable and reproducible research outcomes. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-3-23(4-2)21(26)16-25-15-20(18-11-7-8-12-19(18)25)30(28,29)17-22(27)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASXXBXBKYTCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the indole-sulfonyl intermediate with N,N-diethylacetamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azepane and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used to study the interactions of indole derivatives with biological targets. Its structural features make it a candidate for probing enzyme active sites and receptor binding studies.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the sulfonyl and azepane groups may enhance these activities or confer new ones.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the azepane ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of indole-acetamide derivatives. Below is a comparative analysis with structurally related analogs, focusing on molecular features, synthesis, and properties:

Table 1: Structural and Functional Comparison

Compound Name / CAS / Source Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (878060-36-7) C₂₂H₃₁N₃O₄S Sulfonyl, azepane, N,N-diethylacetamide 433.56 Moderate lipophilicity (XLogP3=2.8), TPSA=90.7 Ų, potential metabolic stability
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide (878055-47-1) C₂₃H₂₆ClN₃O₃S Sulfanyl (thioether), 4-chlorophenylacetamide 472.0 Reduced oxidative stability vs. sulfonyl analogs; higher Cl-substituent polarity
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31) C₂₅H₁₈ClF₃N₂O₅S 4-Chlorobenzoyl, 5-methoxy-indole, CF₃-sulfonyl 557.93 Enhanced electron-withdrawing effects (CF₃, Cl), possible COX inhibition activity
N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Variable (e.g., adamantyl substituents) Adamantane, 2-oxoacetamide ~400–450 (estimated) High rigidity (adamantane), potential for receptor selectivity
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C₂₅H₂₂FN₃O Fluoro-biphenyl, indol-3-yl-ethyl 397.47 Biphenyl group may enhance π-π stacking; fluorination improves metabolic resistance

Key Comparative Insights

Structural Variations and Pharmacokinetics: Sulfonyl vs. Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in Compound 31 ) increase potency but may reduce solubility. The target compound’s diethylacetamide balances lipophilicity and polarity.

Synthetic Routes :

  • Analogous compounds (e.g., ) use K₂CO3-mediated alkylation and oxalyl chloride activation for amide bond formation. The target compound likely follows similar steps, with azepane introduced via nucleophilic substitution .

Biological Implications :

  • Indole derivatives with sulfonamide/sulfonyl groups (e.g., Compound 31 ) often target enzymes like cyclooxygenase (COX). The azepane ring in the target compound may confer unique receptor interactions due to its 7-membered ring structure , contrasting with piperazine-based analogs .

Physical Properties :

  • Melting points of related compounds range from 132–230°C , suggesting the target compound’s sulfonyl group and crystallinity may place it in the higher range.

Biological Activity

2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, often referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an indole core, a sulfonyl group, and an azepane ring, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C25H29N3O5SC_{25}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 483.58 g/mol. The presence of the indole moiety is significant as it is known for various biological activities, including anti-inflammatory and anticancer properties.

The primary mechanism of action for this compound is its role as an allosteric modulator of fumarate hydratase, an enzyme crucial in the tricarboxylic acid cycle. This modulation can influence metabolic pathways, particularly in Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against pathogenic bacteria. Its ability to modulate metabolic enzymes may disrupt the energy production pathways in bacteria, leading to reduced viability.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of this compound:

  • Study on Mycobacterium tuberculosis :
    • A study highlighted the compound's efficacy as an allosteric modulator of fumarate hydratase, indicating its potential use in developing new anti-tuberculosis therapies.
  • In vitro assays :
    • In vitro studies have shown that this compound can inhibit specific metabolic pathways in bacterial cells, suggesting a mechanism by which it could exert its antimicrobial effects .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics, making it a promising candidate for further development into therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2-(Azepan-1-yl)ethanolLacks indole and sulfonyl groupsSimpler structure
2-(Azepan-1-yl)-2-phenylethylamineContains azepane and phenyl groupsNo indole or sulfonyl groups
Phenoxy acetamide derivativesShares acetamide moietyDifferent core structures

The unique combination of functional groups in this compound enhances its potential as a therapeutic agent compared to these structurally similar compounds.

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